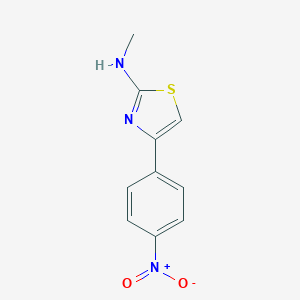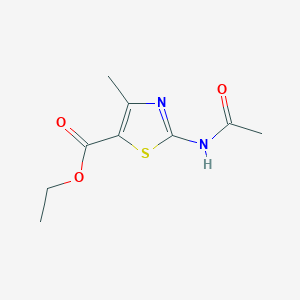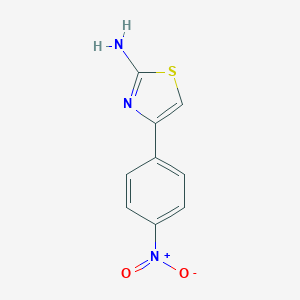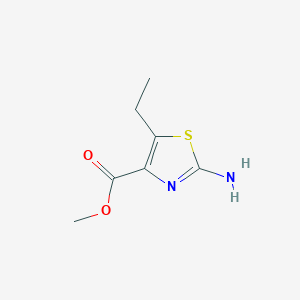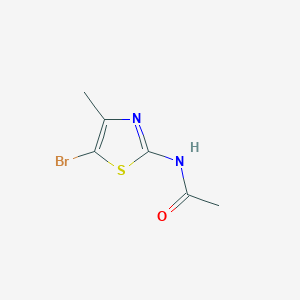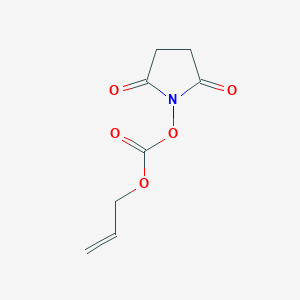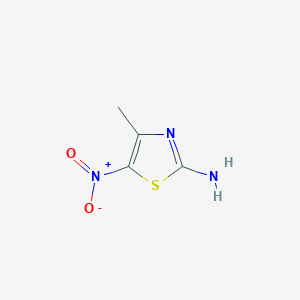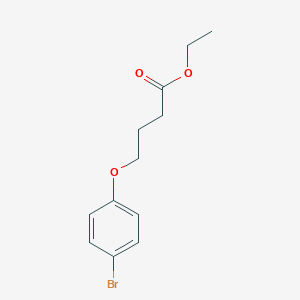
Ethyl 4-(4-bromophenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-bromophenoxy)butanoate is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 271.15 g/mol . The IUPAC name for this compound is ethyl 4-(4-bromophenyl)butanoate .
Molecular Structure Analysis
The InChI code for Ethyl 4-(4-bromophenoxy)butanoate is 1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 . The compound has a monoisotopic mass of 270.025543 Da .Physical And Chemical Properties Analysis
Ethyl 4-(4-bromophenoxy)butanoate is a liquid at room temperature . It has a molecular weight of 271.15 g/mol and a monoisotopic mass of 270.02554 g/mol . The compound has a complexity of 186 and a topological polar surface area of 26.3 Ų .Aplicaciones Científicas De Investigación
Preparation and Application in Medicine Intermediates
Ethyl 4-(4-bromophenoxy)butanoate has been utilized in the preparation of medicine intermediates. A study by Ning (2002) demonstrated its synthesis using 2 butenoic acid through esterification and bromination reactions, achieving a yield of 70.5% and purity of 92% (Ning, 2002).
Use in Chemical Synthesis
The compound has been used in the synthesis of complex organic structures. For example, Wang Jun (2010) reported its use in preparing spir[4.4]ononane-1,6-dione, a compound synthesized through hydrolysis, decarboxylation, and ring closure reactions (Wang Jun, 2010).
Insect Pest Control Applications
Interestingly, ethyl 4-(4-bromophenoxy)butanoate has applications in pest control. Wimmer et al. (2007) explored its use in synthesizing biochemically activated insect hormonogenic compounds (juvenogens) for insect pest control (Wimmer et al., 2007).
Novel Synthesis Methods
Ibrayim et al. (2011) described a green and novel method for synthesizing difluoro δ-lactones using ethyl 4-bromo-4,4-difluoro-3-oxo-2-(triphenylphosphoranylidene)butanoate (Ibrayim et al., 2011).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
ethyl 4-(4-bromophenoxy)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSNTPAUIDBKKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-bromophenoxy)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

